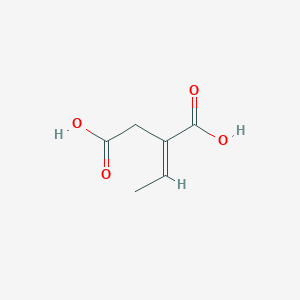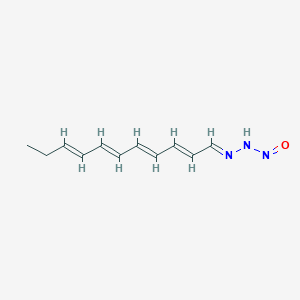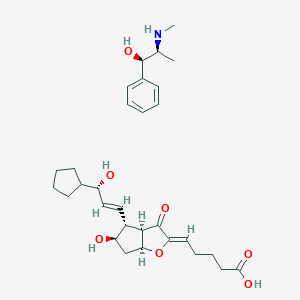
3-Methylitaconate
Descripción general
Descripción
3-Methylitaconate is a derivative of itaconate, an important intermediate metabolite in the tricarboxylic acid cycle. It is structurally characterized by a methylene group attached to the third carbon of the itaconate backbone. This compound is involved in various biochemical pathways and has significant implications in metabolic and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylitaconate can be synthesized through the isomerization of itaconate. The enzyme this compound-Delta-isomerase, found in the anaerobic soil bacterium Eubacterium barkeri, catalyzes the reversible conversion of ®-3-methylitaconate to 2,3-dimethylmaleate . This enzymatic reaction is highly specific and occurs under anaerobic conditions.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The bacterium Eubacterium barkeri is often used due to its ability to produce the necessary isomerase enzyme. The fermentation process is optimized to maintain anaerobic conditions and to maximize the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylitaconate undergoes various chemical reactions, including:
Isomerization: Catalyzed by this compound-Delta-isomerase, converting it to 2,3-dimethylmaleate.
Esterification: The carboxyl groups of this compound can react with alcohols to form esters, which are useful in polymer synthesis.
Common Reagents and Conditions:
Isomerization: Requires the enzyme this compound-Delta-isomerase and anaerobic conditions.
Esterification: Typically involves alcohols and acid catalysts under reflux conditions.
Major Products:
2,3-Dimethylmaleate: Formed through isomerization.
Esters: Formed through esterification reactions.
Aplicaciones Científicas De Investigación
3-Methylitaconate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various polymers and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and its effects on cellular metabolism.
Medicine: Investigated for its potential anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
3-Methylitaconate exerts its effects primarily through its involvement in metabolic pathways. It is produced via the decarboxylation of cis-aconitate by the enzyme cis-aconitate decarboxylase. This compound can modulate the activity of various enzymes and signaling pathways, including the Keap1-nuclear factor E2-related factor 2-ARE pathway and the ATF3–IκBζ axis . These pathways are crucial for regulating oxidative stress and immune responses.
Comparación Con Compuestos Similares
- Itaconate
- Succinate
- Fumarate
Propiedades
IUPAC Name |
(2E)-2-ethylidenebutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSMWHGLCNBZSO-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CC(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347631 | |
| Record name | (E)-Ethylidenesuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-66-9, 144368-21-8 | |
| Record name | 3-Methylitaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Ethylidenesuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma](/img/structure/B217420.png)

![5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol](/img/structure/B217433.png)



![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)




![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

